1-Chloroethyl hexanoate
CAS No.: 73363-60-7
Cat. No.: VC14285886
Molecular Formula: C8H15ClO2
Molecular Weight: 178.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73363-60-7 |
|---|---|
| Molecular Formula | C8H15ClO2 |
| Molecular Weight | 178.65 g/mol |
| IUPAC Name | 1-chloroethyl hexanoate |
| Standard InChI | InChI=1S/C8H15ClO2/c1-3-4-5-6-8(10)11-7(2)9/h7H,3-6H2,1-2H3 |
| Standard InChI Key | RBJBURJVGINATA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)OC(C)Cl |
Introduction
Chemical Identity and Structural Features
1-Chloroethyl hexanoate is systematically named as 1-chloroethyl hexanoate, with the IUPAC name reflecting its esterification between hexanoic acid and 1-chloroethanol. The compound’s structure is defined by a six-carbon aliphatic chain (hexanoate) esterified to a chloroethyl group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 73363-60-7 | |
| Molecular Formula | ||
| Molecular Weight | 178.65 g/mol | |
| Purity | ≥97% | |
| Standard InChI | InChI=1S/C8H15ClO2/c1-3-4-5-6-8(10)1 |
The chloroethyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic substitution reactions, while the hexanoate moiety contributes to lipophilicity, influencing solubility and reactivity in nonpolar environments .
Synthesis and Industrial Production
Reaction Pathways
The synthesis of 1-chloroethyl hexanoate typically involves esterification between 1-chloroethanol and hexanoic acid under acidic catalysis. Alternative routes may employ hexanoyl chloride reacting with 1-chloroethanol to yield the ester directly . Industrial protocols often utilize sulfuric acid or p-toluenesulfonic acid as catalysts, with reaction temperatures maintained between 130°C and 140°C to optimize conversion rates.
Optimization Parameters
Key variables influencing synthesis efficiency include:
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Temperature: Elevated temperatures (130–140°C) accelerate reaction kinetics but risk thermal decomposition of intermediates.
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Catalyst Loading: Acid catalysts at 1–5 mol% balance reactivity and byproduct formation.
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Solvent Selection: Solvent-free conditions or aprotic solvents (e.g., toluene) improve yield by minimizing hydrolysis .
Physicochemical Properties
1-Chloroethyl hexanoate is a colorless to pale-yellow liquid at room temperature, with moderate viscosity and a characteristic ester odor. Its physicochemical profile includes:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 220–230°C (estimated) | |
| Density | 1.05–1.10 g/cm³ | |
| Solubility | Miscible with organic solvents |
The compound’s lipophilicity () suggests preferential solubility in nonpolar media, aligning with its use in organic synthesis.
Applications in Industry and Research
Pharmaceutical Intermediates
1-Chloroethyl hexanoate serves as a precursor in synthesizing capuramycin derivatives, a class of antibiotics targeting bacterial cell wall biosynthesis. For example, its chloroethyl group participates in alkylation reactions to modify sugar moieties in capuramycin analogs, enhancing their antibacterial potency.
Agrochemical Development
Mechanistic Insights and Reactivity
Nucleophilic Substitution
The chlorine atom in 1-chloroethyl hexanoate undergoes displacement with nucleophiles (e.g., hydroxide, amines), yielding substituted ethyl hexanoates. For instance:
This reaction proceeds via a bimolecular mechanism, with inversion of configuration at the electrophilic carbon.
Hydrolysis Pathways
Acid- or base-catalyzed hydrolysis cleaves the ester bond, producing hexanoic acid and 1-chloroethanol:
Kinetic studies indicate pseudo-first-order behavior under excess aqueous conditions.
| Hazard Category | Risk Mitigation | Source |
|---|---|---|
| Skin Irritation | Avoid direct contact | |
| Environmental Toxicity | Prevent waterway contamination |
Recent Research Advancements
Antibacterial Agent Development
Recent studies highlight the compound’s role in synthesizing novel urea-linked capuramycin analogs. These derivatives exhibit enhanced activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL.
Catalytic Applications
Palladium-catalyzed cross-coupling reactions employing 1-chloroethyl hexanoate as an electrophile have enabled the synthesis of biaryl esters, valuable in materials science.
Comparative Analysis with Analogous Esters
Compared to shorter-chain analogs like 1-chloroethyl acetate (), 1-chloroethyl hexanoate demonstrates:
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